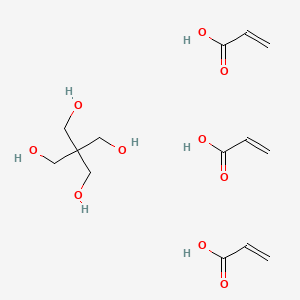

2,2-Bis(hydroxymethyl)propane-1,3-diol; 2-propenoic acid

Description

2,2-Bis(hydroxymethyl)propane-1,3-diol (commonly known as pentaerythritol) is a tetrafunctional polyol with four hydroxyl groups. It is widely used in the synthesis of resins, lubricants, and plastic additives due to its high thermal stability and ability to form cross-linked polymers . 2-Propenoic acid (acrylic acid) is an α,β-unsaturated carboxylic acid, pivotal in producing acrylate esters, adhesives, and coatings owing to its reactivity and polymerization capacity .

The combination of these compounds is exemplified in advanced materials like plastic additives, where pentaerythritol derivatives are esterified with 2-propenoic acid-based moieties to enhance oxidative stability and mechanical properties .

Properties

Molecular Formula |

C14H24O10 |

|---|---|

Molecular Weight |

352.33 g/mol |

IUPAC Name |

2,2-bis(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid |

InChI |

InChI=1S/C5H12O4.3C3H4O2/c6-1-5(2-7,3-8)4-9;3*1-2-3(4)5/h6-9H,1-4H2;3*2H,1H2,(H,4,5) |

InChI Key |

KJSATFDGRLXLPP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.C(C(CO)(CO)CO)O |

Origin of Product |

United States |

Preparation Methods

Conventional Aldehyde Condensation Method

This is the most established industrial method for synthesizing 2,2-Bis(hydroxymethyl)propane-1,3-diol, involving the condensation of formaldehyde and acetaldehyde in alkaline conditions.

- Raw Materials: Formaldehyde (37% aqueous solution), Acetaldehyde

- Catalysts: Sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2)

- Reaction Conditions:

- Sodium hydroxide method ("sodium method"):

- Molar ratio acetaldehyde:formaldehyde:alkali = 1.5:6:1.1–1.3

- Temperature: 25–32 °C

- Reaction time: 6–7 hours

- Calcium hydroxide method ("calcium method"):

- Molar ratio acetaldehyde:formaldehyde:lime = 1:4.7:0.7–0.8

- Temperature: below 60 °C

- Sodium hydroxide method ("sodium method"):

- Process:

- For the sodium method, sodium hydroxide solution is added to formaldehyde, followed by acetaldehyde under stirring.

- For the calcium method, formaldehyde solution, acetaldehyde solution, and lime milk are mixed and reacted.

- Post-Reaction: Neutralization and filtration to isolate pentaerythritol.

- Raw Material Consumption (Sodium Method): Formaldehyde 2880 kg/t, Acetaldehyde 350 kg/t

This method yields pentaerythritol with good purity and is widely used in the coating industry due to the improved hardness, gloss, and durability of alkyd coatings produced from this raw material.

Halogenation Route via Pentaerythritol Derivatives

This method involves the production of 2,2-bis(halomethyl)-1,3-propanediol derivatives, which can be further converted to the target compound or used as intermediates.

- Starting Material: Pentaerythritol

- Halogen Sources: Anhydrous hydrobromic acid (HBr) or hydrochloric acid (HCl)

- Solvent/Catalyst: N-alkylpyrrolidone (e.g., N-methylpyrrolidone, NMP)

- Reaction Conditions:

- Temperature range: 50 to 250 °C

- Reaction time: 0.05 to 5 hours (preferably 1 to 3 hours)

- Atmospheric pressure or modified pressures with water removal

- Process Description:

- Pentaerythritol reacts with anhydrous HBr or HCl salt of N-alkylpyrrolidone.

- Water formed during the reaction is continuously removed to drive the reaction forward.

- After reaction completion, water and acid are added to the mixture, followed by extraction with ethyl ether to isolate the product.

- Advantages:

- Faster reaction times compared to older methods involving reflux with acetic acid.

- Can be conducted in batch or continuous modes.

- Applications: Production of halogenated derivatives for further chemical transformations.

Advanced Synthetic Routes for Cyclic Carbonate Monomers from Bis-MPA

Bis-MPA derivatives are often cyclized to form cyclic carbonate monomers used in polymer synthesis. Several synthetic routes have been developed to optimize yield, purity, and functionalization:

| Route | Description | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| A | Two-step: Functionalization of carboxyl group followed by cyclization of 1,3-diol | Alcohols or halides, triphosgene or chloroformate derivatives | Low temperature (e.g., −78 °C), base present | Direct, well-established | Use of toxic phosgene derivatives, low temperature needed |

| B | Acetonide protection-deprotection method | 2,2-dimethoxypropane, DCC coupling, Dowex resin | Room temperature to acidic conditions | Protects diol groups, allows selective functionalization | Multi-step, more complex |

| C | Direct coupling using DCC | Dicyclohexylcarbodiimide (DCC) | Mild conditions | Versatile functionalization | Cost of reagents |

| D | Direct coupling using acyl chloride | Oxalyl chloride | Mild conditions | Efficient activation | Handling of acyl chlorides |

| E | Pentafluorophenyl ester intermediate | Bis(pentafluorophenyl)carbonate, CsF catalyst | Room temperature | One-step cyclization and activation | Costly reagents |

| F | Reactive imidazole intermediate | Carbonyldiimidazole (CDI) | Room temperature to 50 °C | Mild, bench-stable intermediates | Requires purification |

These routes provide a spectrum of options depending on the desired functional groups, scale, and application focus. For example, Route B is favored for dendrimer synthesis due to the availability of free hydroxyl groups after deprotection, while Route F offers a mild, two-step process with cost-effective reagents.

Comparative Data Table of Key Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Reaction Time | Temperature | Yield/Purity | Notes |

|---|---|---|---|---|---|---|

| Aldehyde Condensation (Sodium Method) | Formaldehyde, Acetaldehyde, NaOH | Alkaline, 25–32 °C | 6–7 h | 25–32 °C | High purity pentaerythritol | Industrial scale, widely used |

| Aldehyde Condensation (Calcium Method) | Formaldehyde, Acetaldehyde, Ca(OH)2 | Alkaline, <60 °C | Variable | <60 °C | High purity | Alternative alkaline catalyst |

| Halogenation via NMP-HBr | Pentaerythritol, HBr, NMP | NMP-HBr salt, 50–250 °C | 0.05–5 h | 50–250 °C | Efficient halogenated product | Faster than older methods |

| Esterification of Bis-MPA | 2,2-Bis(hydroxymethyl)propionic acid, Alcohol | Reflux, acid catalysis | 9 h reflux | Boiling point | ~99% purity | Used for polymer precursor |

| Cyclic Carbonate Synthesis (Route A) | Bis-MPA, Triphosgene | Base, −78 °C | Few hours | −78 °C | High purity | Toxic reagents, low temp |

| Cyclic Carbonate Synthesis (Route F) | Bis-MPA, CDI | Room temp to 50 °C | 1–2 h | RT to 50 °C | Moderate to high yield | Mild, bench-stable intermediate |

Research Findings and Analysis

The aldehyde condensation method remains the backbone of industrial pentaerythritol production due to its simplicity, cost-effectiveness, and scalability. The sodium hydroxide catalyzed process is more common, but calcium hydroxide offers an alternative with slightly different reaction parameters.

The halogenation method using N-alkylpyrrolidone salts of hydrobromic or hydrochloric acid provides a faster and more efficient route to halogenated derivatives of pentaerythritol, which are valuable intermediates for further functionalization.

The esterification and cyclization methods for bis-MPA derivatives are crucial in producing advanced materials like biodegradable polymers and dendrimers. The development of multiple synthetic routes for cyclic carbonate monomers allows tailoring of reaction conditions to avoid toxic reagents (like phosgene) and harsh conditions, improving safety and environmental impact.

Kinetic studies on polymerization of bis-MPA-based polyesters indicate that substitution effects on functional groups significantly influence reaction rates and molecular weight distributions, which is important for designing polymers with desired properties.

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol triacrylate undergoes various chemical reactions, including:

Polymerization: It readily polymerizes in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN), forming cross-linked polymers.

Michael Addition: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines, leading to the formation of amine-functionalized polymers.

Common Reagents and Conditions

Oxidation: Pentaerythritol triacrylate can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions are less common but can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The acrylate groups can undergo substitution reactions with various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include cross-linked polymers, amine-functionalized polymers, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Pentaerythritol triacrylate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of pentaerythritol triacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the molecule can react with various initiators and nucleophiles, leading to the formation of highly cross-linked polymer networks. These networks provide enhanced mechanical strength, chemical resistance, and thermal stability to the resulting materials .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison of 2,2-Bis(hydroxymethyl)propane-1,3-diol with Other Polyols

Pentaerythritol is distinguished from other polyols by its symmetrical structure and high hydroxyl density. Key comparisons include:

- Reactivity : Pentaerythritol forms diacetals with aldehydes/ketones efficiently under catalysis (e.g., FeSO₄ or montmorillonite clays), yielding >90% products, outperforming glycerol in acetalization .

- Toxicity : Exhibits low toxicity (LD₅₀ >5,000 mg/kg in rats), unlike brominated analogs like 2,2-bis(bromomethyl)propane-1,3-diol, which is mutagenic and restricted in consumer products .

Comparison of 2-Propenoic Acid with Other Carboxylic Acids

2-Propenoic acid’s α,β-unsaturation enables unique reactivity compared to saturated or non-conjugated acids:

- Biological Activity: Esters of 2-propenoic acid (e.g., ferulic acid derivatives) exhibit antitumor properties in vitro, surpassing non-α,β-unsaturated analogs in cytotoxicity against cancer cells .

- Polymerization : Forms linear polymers with high transparency and UV resistance, unlike maleic acid, which produces brittle copolymers requiring plasticizers .

Biological Activity

2,2-Bis(hydroxymethyl)propane-1,3-diol; 2-propenoic acid, commonly known as bis-MPA acrylate, is a multifunctional compound that has garnered attention in various fields, particularly in biomedical applications. This article explores its biological activities, including anticancer properties, enzymatic interactions, and potential applications in drug delivery systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H28O12

- CAS Number : 3524-68-3

This compound features two hydroxymethyl groups and an acrylic acid moiety, which contribute to its reactivity and potential for polymerization.

Anticancer Activity

Research has demonstrated that derivatives of 2,2-bis(hydroxymethyl)propane-1,3-diol exhibit significant anticancer activity. For instance, a study highlighted the compound's derivative curcumin di-O-2,2-bis(hydroxymethyl)propionate (Compound 1), which showed substantial in vitro and in vivo inhibitory effects against MDA-MB-231 breast cancer cells. The potency of this derivative was reported to be eight to ten times higher than that of curcumin itself .

Table 1: Anticancer Activity of Compound Derivatives

| Compound Name | Cell Line | IC50 (μM) | Efficacy (%) |

|---|---|---|---|

| Curcumin di-O-2,2-bis(hydroxymethyl)propionate | MDA-MB-231 | 5.0 | 60% |

| Curcumin derivative with 4,4-dimethyl substitution | HCT-116 | 9.64 | 45% |

| Parent curcumin | MDA-MB-231 | 36.48 | - |

Enzymatic Interactions

The compound has been utilized in the development of pH-sensitive sensors that leverage its polymeric properties. These sensors demonstrated real-time measurements of enzymatic activity and microbial metabolism, indicating potential applications in biosensing technologies . The viscoelastic properties of the films formed from this compound were shown to change significantly with pH variations, suggesting a mechanism for detecting biochemical changes in various environments.

Drug Delivery Systems

Recent advancements have explored the use of bis-MPA acrylate in creating biodegradable polymers with tailored functionalities for drug delivery systems. These polymers can encapsulate therapeutic agents and release them in a controlled manner, enhancing treatment efficacy while minimizing side effects .

Case Study: Biodegradable Polymer Development

A study investigated the synthesis of amphiphilic polymers using bis-MPA acrylate as a building block. The resulting polymers exhibited enhanced solubility and stability in physiological conditions, making them suitable for drug delivery applications.

Pharmacokinetic Studies

Preliminary pharmacokinetic evaluations have indicated that derivatives of bis-MPA acrylate maintain stability in biological systems. For instance, after oral administration of a specific derivative at a dose of 100 mg/kg in rat models, the maximum blood content was observed at approximately 20 minutes post-administration . This rapid absorption suggests significant potential for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.